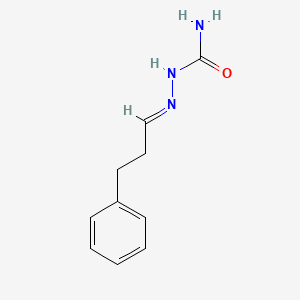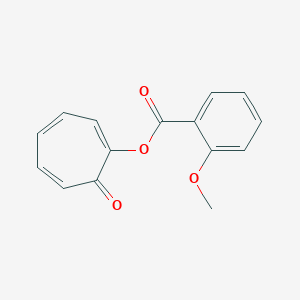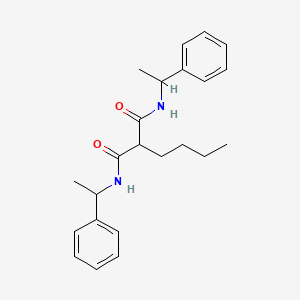
HC Blue 9 base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HC Blue 9 base, also known as Acid Blue 9 or Food Blue 2, is a synthetic organic dye commonly used in various industries due to its vibrant blue color. It is widely utilized in cosmetics, personal care products, food items, and textiles. The compound is known for its excellent solubility in water and stability across a range of pH levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of HC Blue 9 base typically involves the oxidation of a leuco body aqueous solution using manganese dioxide as an oxidant and an inorganic acid solution as a proton-providing agent. The reaction is carried out at a temperature range of 0-30°C. Sodium carbonate is then added to adjust the pH, forming a suspension solution with manganese carbonate precipitation. The suspension is filtered, and the filter cake is washed and reused for subsequent oxidations. The balanced liquid is then subjected to demineralization, vacuum concentration, and spray drying to obtain the final dye product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques helps in achieving a product with low salt content and high color brightness .
Análisis De Reacciones Químicas
Types of Reactions
HC Blue 9 base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dye into its leuco form.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the dye, as well as substituted derivatives that can have different shades and properties .
Aplicaciones Científicas De Investigación
HC Blue 9 base has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used in the formulation of hair dyes, shampoos, and other personal care products
Mecanismo De Acción
The mechanism of action of HC Blue 9 base involves its interaction with molecular targets and pathways. In hair dye formulations, the dye molecules penetrate the hair shaft and bind to the keratin structure, resulting in a color change. The dye’s stability and solubility allow it to remain effective over multiple washes. In biological applications, the dye’s antioxidant properties help in reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
HC Blue 9 base is part of the triarylmethane dye family, which includes other compounds like HC Blue 1 and HC Blue 2. Compared to these similar compounds, this compound is known for its higher stability and lower toxicity. HC Blue 1 has been shown to induce hepatocellular carcinomas in mice, whereas HC Blue 2 does not exhibit the same level of carcinogenicity . This makes this compound a safer alternative for use in various applications.
List of Similar Compounds
- HC Blue 1
- HC Blue 2
- Acid Blue 9
- Food Blue 2
Propiedades
Número CAS |
114087-41-1 |
|---|---|
Fórmula molecular |
C13H21N3O5 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
3-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C13H21N3O5/c1-2-15(5-6-17)10-3-4-12(13(7-10)16(20)21)14-8-11(19)9-18/h3-4,7,11,14,17-19H,2,5-6,8-9H2,1H3 |
Clave InChI |
KNSAGOFQHRECFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)


![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)


![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)

![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)

![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)



